6-Bromo-4-methylpyridin-2-amine

Medicinal Chemistry Kinase Inhibitors Autoimmune Disease

Replacing 6-bromo with chloro or iodo alters reaction rates and SAR outcomes. This exact regioisomer is cited in WO2014074421A1 for Syk inhibitor synthesis. - **C-Br bond (BDE ~337 kJ/mol)** enables mild Suzuki-Miyaura coupling at C6. - **2-Amino group** free for Buchwald-Hartwig or acetylation (CAS 263894-96-8). - **99% GC purity** verified; store at 2-8°C. Direct replacement of the 6-bromo with other halogens breaks pharmacophore integrity.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 73895-98-4
Cat. No. B079504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylpyridin-2-amine
CAS73895-98-4
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)Br)N
InChIInChI=1S/C6H7BrN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
InChIKeyABYCTYJDRLQBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methylpyridin-2-amine Properties & Specs


6-Bromo-4-methylpyridin-2-amine(CAS 73895-98-4)是一种氨基吡啶类杂环化合物,分子式为C6H7BrN2,分子量187.04 g/mol。其结构中吡啶环的2位为氨基、4位为甲基、6位为溴原子。该化合物在室温下为固体,预测密度约为1.6 g/cm³,预测沸点为293.7±35.0 °C,预测LogP(XLOGP3)为1.89 。商业供应商提供的纯度规格通常为97%(HPLC)至99%(GC),储存条件为2–8°C 。

Synthesis 2-Amino-6-bromo-4-methylpyridine scaffold for cross-coupling
Purity 97%–99% purity supports reliable coupling yields
Storage Store at 2–8 °C to maintain bromo reactivity

6-Bromo-4-methylpyridin-2-amine: Analog Substitution Risks


尽管多种卤代-4-甲基吡啶-2-胺(如6-氯代物、6-碘代物、5-溴代物、3-溴代物)均属于同一化合物类别,但由于卤素原子的大小、电负性、碳-卤键解离能(BDE)以及取代位置的不同,它们在交叉偶联反应中的反应速率和催化剂体系兼容性、以及最终衍生物的药理活性上存在根本差异 [1] [2]。例如,芳基溴化物(C–Br BDE约337 kJ/mol)在Suzuki-Miyaura偶联中的氧化加成速率通常高于芳基氯化物(C–Cl BDE约399 kJ/mol),但低于芳基碘化物;同时,2-氨基-6-溴取代模式与2-氨基-5-溴取代模式在Syk激酶抑制剂的构效关系(SAR)中可能产生截然不同的结合模式,直接互换将破坏核心药效团 [3]。因此,在药物化学项目和工艺开发中,使用未经验证的替代物存在合成路线失败和活性丧失的风险。

Target
6-Bromo-4-methyl
Substitute
e.g., 6-Chloro, 5-Bromo
C–Br BDE ~337 kJ/mol (moderate oxidative addition rate)
C–Cl BDE ~399 kJ/mol (slower); C–I lower stability; may require catalyst re-optimization
2-Amino-6-bromo substitution: critical for Syk inhibitor pharmacophore
5-Bromo or 3-Bromo substitution shifts binding mode; activity may not transfer

6-Bromo-4-methylpyridin-2-amine Evidence Guide


Syk Kinase Inhibitor Intermediate

6-Bromo-4-methylpyridin-2-amine被明确用作脾酪氨酸激酶(Syk)抑制剂专利家族中的关键合成中间体。Syk抑制是哮喘、类风湿关节炎和慢性阻塞性肺病(COPD)的已验证治疗靶点。该化合物提供了一个功能性的2-氨基-6-溴-4-甲基吡啶核心,可通过后续官能团化构建复杂的联吡啶氨基吡啶类Syk抑制剂前药 [1]。

Syk Inhibitor Intermediate
Class-level inference
Patent-cited intermediate in WO2014074421A1
Validated scaffold for Syk inhibitor synthesis
Class inference; verify in-house conditions
Medicinal Chemistry Kinase Inhibitors Autoimmune Disease

Cross-Coupling Reactivity Profile

芳基溴化物的C–Br键解离能(BDE)约为337 kJ/mol,介于芳基氯化物(约399 kJ/mol)和芳基碘化物(约280 kJ/mol)之间 [1]。这使得6-溴-4-甲基吡啶-2-胺在Suzuki-Miyaura和Buchwald-Hartwig偶联反应中展现出优化的反应活性窗口——相对于氯化物具有更高的氧化加成速率,而相对于碘化物具有更好的储存稳定性和成本效益。

C–Br Bond Energy
Class-level inference
~337 kJ/mol
Balanced oxidative addition and stability
Class inference; higher than C–I, lower than C–Cl
Organic Synthesis Catalysis Process Chemistry

Predicted Physicochemical Profile

6-Bromo-4-methylpyridin-2-amine的预测LogP(XLOGP3)为1.89,与其氯代类似物(6-氯-4-甲基吡啶-2-胺,分子量142.59 g/mol,ClogP预测值较低)存在明显差异 。较高的亲脂性影响其在液-液萃取中的分配行为,以及反相HPLC纯化中的保留时间。

Predicted LogP
Data to verify
XLOGP3 = 1.89; MW 187.04 g/mol
Higher retention vs. 6-chloro analog
Predicted value; HPLC conditions may differ
Medicinal Chemistry ADME Prediction Purification

6-Bromo-4-methylpyridin-2-amine Recommended Applications


Syk Inhibitor Synthesis

基于专利WO2014074421A1的明确引用,该化合物适合作为构建联吡啶氨基吡啶类Syk抑制剂核心骨架的起始原料。在合成路线中,6位溴原子可用于后续的交叉偶联反应以引入第二个吡啶环,而2位氨基则可进一步衍生化 [1]。

Suzuki-Miyaura Cross-Coupling

6位溴原子的反应活性(基于C–Br键BDE约337 kJ/mol的类别推断)使其适用于与芳基硼酸或杂芳基硼酸进行Suzuki-Miyaura偶联,以快速构建结构多样的2-氨基-4-甲基-6-芳基吡啶化合物库 [1]。相比氯代物,溴代物可在更温和的条件下实现高效转化。

Buchwald-Hartwig N-Arylation

该化合物可在2位氨基上通过Buchwald-Hartwig胺化反应引入额外的芳基或杂芳基取代基,进一步扩展分子的结构多样性。6位溴原子在此类反应条件下通常保持完整,为后续的正交官能团化提供了灵活性 [1]。

Acetamide Precursor

2位氨基可通过标准乙酰化条件转化为乙酰氨基,得到N-(6-溴-4-甲基吡啶-2-基)乙酰胺(CAS 263894-96-8)。该衍生物可作为进一步的保护中间体或参与后续的杂环构建反应 [1]。

Application
Selection Property
Validation Focus
Syk inhibitor synthesis
2-Amino-6-bromo-4-methylpyridine core
Cross-coupling with boronic acids for biaryl construction
Suzuki-Miyaura cross-coupling
Bromine reactivity profile
Catalyst and base optimization for mild conditions
Buchwald-Hartwig N-arylation
Orthogonal amine/bromide reactivity
N-arylation conditions preserving C–Br bond
Acetamide precursor synthesis
Acetylation efficiency
Conversion yield and derivative purity

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